Cas no 52153-44-3 (1,2-Propanediol, 3-(2-methylphenoxy)-, (S)-)

1,2-Propanediol, 3-(2-methylphenoxy)-, (S)- structure
52153-44-3 structure
Product Name:1,2-Propanediol, 3-(2-methylphenoxy)-, (S)-
CAS No:52153-44-3
MF:C10H14O3
MW:182.216363430023
CID:360445
PubChem ID:6931199
Update Time:2025-04-19

1,2-Propanediol, 3-(2-methylphenoxy)-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 3-(2-methylphenoxy)-, (S)-
    • AC1OC2FO
    • SCHEMBL332864
    • PD132470
    • NS00098836
    • (S)-3-(2-Methylphenoxy)propane-1,2-diol
    • 52153-44-3
    • DTXSID60426126
    • Inchi: 1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1
    • InChI Key: JWDYCNIAQWPBHD-VIFPVBQESA-N
    • SMILES: O(C1C=CC=CC=1C)C[C@H](CO)O

Computed Properties

  • Exact Mass: 182.09432
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69

1,2-Propanediol, 3-(2-methylphenoxy)-, (S)- Related Literature

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